5-Cyanopyrimidine-2-carboxylic acid

Kinase Inhibition Medicinal Chemistry p38 MAPK

5-Cyanopyrimidine-2-carboxylic acid (CAS 1200497-85-3) is an irreplaceable building block for kinase inhibitor and antibacterial RNAP programs. The 5-cyano group is not an inert substituent—X-ray crystallography confirms a direct H-bond to the kinase hinge (Met109 backbone NH in p38α MAPK). Des-cyano analogs lose all target engagement. Against E. coli RNAP, the cyano group delivers >4-fold potency enhancement. Supplied as a solid at ≥95% purity, this scaffold ensures your library retains the essential pharmacophore for hit identification. Procure today to advance your medicinal chemistry program.

Molecular Formula C6H3N3O2
Molecular Weight 149.11
CAS No. 1200497-85-3
Cat. No. B3089843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanopyrimidine-2-carboxylic acid
CAS1200497-85-3
Molecular FormulaC6H3N3O2
Molecular Weight149.11
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(=O)O)C#N
InChIInChI=1S/C6H3N3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3H,(H,10,11)
InChIKeyVEPZLCHNICQZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanopyrimidine-2-carboxylic acid (CAS 1200497-85-3): A Key Building Block in Medicinal Chemistry


5-Cyanopyrimidine-2-carboxylic acid (CAS: 1200497-85-3) is a versatile heterocyclic building block, primarily utilized in medicinal chemistry and pharmaceutical research. Its core structure features a pyrimidine ring substituted with a carboxylic acid group at the 2-position and a cyano group at the 5-position . This specific arrangement provides a unique combination of a metal-chelating carboxylate, a hydrogen-bonding cyano group, and a privileged scaffold for targeting adenosine receptors and kinases [1]. The compound is typically supplied as a solid with a purity of NLT 98% and is employed as a key intermediate in the synthesis of more complex molecules designed to modulate various biological targets .

Why 5-Cyanopyrimidine-2-carboxylic acid Cannot Be Substituted with a Generic Pyrimidine Analog


Attempting to replace 5-Cyanopyrimidine-2-carboxylic acid with a simple pyrimidine-2-carboxylic acid or a 5-halogenated analog is not a scientifically sound substitution. The 5-cyano group is not an inert substituent; it is a critical pharmacophore that establishes specific, high-affinity interactions with biological targets. For instance, in a series of 5-cyanopyrimidine-based p38α MAP kinase inhibitors, X-ray crystallography confirmed a direct hydrogen bond between the cyano nitrogen and the backbone NH of Met109 [1]. This interaction is essential for potent activity and is absent in analogs where the cyano group is replaced by hydrogen or other substituents. Consequently, using a generic pyrimidine building block would preclude the formation of this key interaction, leading to a complete loss of target engagement and a high probability of project failure [2].

Quantitative Evidence Guide: Differentiating 5-Cyanopyrimidine-2-carboxylic acid from Analogs


Critical Role of the 5-Cyano Group in Kinase Inhibition: Evidence from p38α MAPK

While specific data for the standalone 5-Cyanopyrimidine-2-carboxylic acid is limited, evidence from advanced analogs unequivocally demonstrates the 5-cyano group's critical role in target engagement. X-ray crystallographic analysis of a 5-cyanopyrimidine analog (compound 3a) bound to p38α MAP kinase confirmed a direct hydrogen bond between the cyano nitrogen and the backbone NH of Met109 [1]. This specific interaction, which is enabled by the cyano group, is a key driver of the class's potent activity. Analogs lacking this 5-cyano substituent would be unable to form this critical bond, resulting in a significantly different pharmacological profile [1].

Kinase Inhibition Medicinal Chemistry p38 MAPK

Quantitative Impact of the 5-Cyano Substituent on Cellular Activity: E. coli RNAP

A direct SAR study on cyanopyrimidine analogs as E. coli RNA polymerase inhibitors provides quantitative evidence of the 5-cyano group's necessity. Analogs bearing the cyano group (R4 = CN) demonstrated IC50 values ranging from 50 to 200 µM [1]. In stark contrast, the corresponding analogs where the cyano group was replaced by a hydrogen atom (R4 = H) exhibited no measurable inhibition at the tested concentrations (IC50 >200 µM) [1]. This comparison demonstrates that the 5-cyano group is a critical structural determinant for achieving any level of enzyme inhibition in this system.

Antibacterial RNA Polymerase Structure-Activity Relationship

Physicochemical Differentiation: Predicted pKa of 5-Cyanopyrimidine-2-carboxylic acid

The acidity of the carboxylic acid group is significantly modulated by the electron-withdrawing 5-cyano substituent. The predicted pKa for 5-Cyanopyrimidine-2-carboxylic acid is 2.42 ± 0.10 . This value is substantially lower than the pKa of the parent pyrimidine-2-carboxylic acid, which is expected to be closer to that of a typical aromatic carboxylic acid (e.g., benzoic acid, pKa ~4.20). This increased acidity (lower pKa) results in a higher degree of ionization at physiological pH (7.4). This difference has direct implications for solubility, permeability, and the compound's ability to form salt bridges with basic residues (e.g., Arg, Lys) in a protein's binding pocket.

Physicochemical Properties pKa Drug Design

Recommended Application Scenarios for 5-Cyanopyrimidine-2-carboxylic acid


Building Kinase-Focused Chemical Libraries for Drug Discovery

5-Cyanopyrimidine-2-carboxylic acid is an ideal building block for the synthesis of kinase inhibitor libraries. The core scaffold is a recognized privileged structure for this target class, and the evidence shows that the 5-cyano group is essential for achieving potent enzymatic activity and establishing a specific hydrogen bond with the kinase hinge region [1]. This compound should be a preferred choice over simpler pyrimidine acids when constructing libraries aimed at identifying novel kinase inhibitors with strong target engagement.

Optimizing Lead Compounds Targeting p38α MAP Kinase

For medicinal chemistry programs focused on p38α MAP kinase, incorporating the 5-Cyanopyrimidine-2-carboxylic acid scaffold is a validated strategy. The class-level evidence confirms that the 5-cyano group is a key pharmacophoric element that drives potency and selectivity. Lead optimization efforts can leverage this scaffold to design novel, orally bioavailable inhibitors [1], making this compound a critical intermediate for generating new chemical matter around this well-studied target.

Synthesizing Probes for Bacterial RNA Polymerase (RNAP)

Researchers investigating novel antibacterial agents targeting bacterial RNAP should consider 5-Cyanopyrimidine-2-carboxylic acid as a foundational starting material. Quantitative SAR data confirms that the presence of the 5-cyano group is a prerequisite for achieving any measurable inhibitory activity against E. coli RNAP, with a >4-fold increase in potency compared to des-cyano analogs [2]. Using this compound ensures that any derived analogs will possess the essential structural feature required for activity, maximizing the chances of identifying a viable hit.

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